Óxido de piridina-N

Descripción general

Descripción

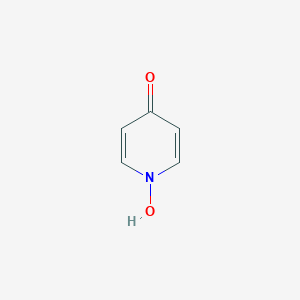

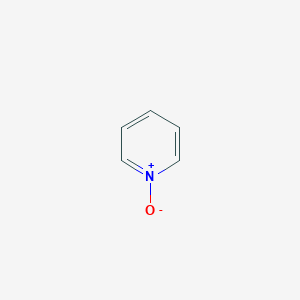

Pyridine-N-oxide is a heterocyclic compound with the formula C5H5NO . It’s a colorless, hygroscopic solid that is the product of the oxidation of pyridine . It was originally prepared using peroxyacids as the oxidizing agent . The compound is used infrequently as an oxidizing reagent in organic synthesis .

Synthesis Analysis

The synthesis of Pyridine-N-oxide can be achieved with a number of peracids including peracetic acid and perbenzoic acid . Another method involves preparing sodium tungstate into carrier phosphate-tungstic acid by wetting method, vacuum drying to generate anhydrous product, putting anhydrous product and carrier into a container, formulating solution by deionized water, agitating to remove water content, drying at high-temperature, activating to obtain catalyst, putting catalyst and pyridine into a flask, oxidation reacting by hydrogen peroxide, filtering out catalyst and decompress distilling to obtain the final product .Molecular Structure Analysis

The structure of Pyridine-N-oxide is very similar to that of pyridine with respect to the parameters for the ring . The molecule is planar. The N-O distance is 1.34 Å . The C-N-C angle is 124°, 7° wider than in pyridine .Chemical Reactions Analysis

Pyridine N-oxides have marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . Their unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes has been unveiled .Physical and Chemical Properties Analysis

Pyridine-N-oxide is a colorless, hygroscopic solid . It is less basic than pyridine: the pKa of protonated pyridine-N-oxide is 0.8 . Further demonstrating its (feeble) basicity, pyridine-N-oxide also serves as a ligand in coordination chemistry .Aplicaciones Científicas De Investigación

Organocatálisis

Los óxidos de piridina-N son una clase de bases de Lewis suaves que pueden activar ciertos tipos de partes ácidas de Lewis de las moléculas y, por lo tanto, aumentar la reactividad de su parte nucleofílica hacia diversas reacciones con electrófilos . Se utilizan en una variedad de reacciones que incluyen reacciones de Aldol, Alquilación, Catálisis, Crotilación, Cianación, Ruptura de epóxidos, Fosforilación, Propargilación, Reordenamiento y Reducción .

Oxidación fotoelectroquímica del agua

El óxido de piridina-N se ha utilizado como un imitador de la tirosina-Z en el fotosistema II para mejorar la oxidación fotoelectroquímica del agua . Actúa como un relé de transferencia de electrones eficiente entre un absorbente de luz orgánico y un catalizador de oxidación de agua molecular en un fotoánodo de nanopartículas de TiO2 .

Reacciones de oxidación

Los óxidos de piridina-N se utilizan con frecuencia en diversas reacciones de oxidación donde actúan como oxidantes . Son particularmente efectivos en la dioxigenación de ynamidas .

Reconocimiento de cationes

Los óxidos de piridina-N se han utilizado en la construcción de moléculas mecánicamente entrelazadas (MIM) debido a su capacidad para aceptar enlaces de hidrógeno . Cuando se incluye en MIM, el motivo del óxido de piridina-N puede ofrecer el potencial de protonación y/o coordinación de iones metálicos .

Tratamiento de la enfermedad de Kayser

El óxido de piridina-N se utiliza en el tratamiento de la enfermedad de Kayser .

Aplicaciones industriales

El óxido de piridina-N se utiliza ampliamente en la industria química como agente catalítico

Mecanismo De Acción

Target of Action

Pyridine-N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules . They increase the reactivity of the nucleophilic part of these molecules towards various reactions with electrophiles . This makes them a crucial component in a variety of chemical reactions.

Mode of Action

The mode of action of Pyridine-N-oxide is primarily through its interaction with its targets, which are typically Lewis acidic parts of molecules . It increases the reactivity of the nucleophilic part of these molecules towards various reactions with electrophiles . This is achieved by rendering the α-position of amides electrophilic through a mild and chemoselective umpolung transformation .

Biochemical Pathways

The biochemical pathways affected by Pyridine-N-oxide are primarily those involving oxidation reactions . It acts as an oxidant in these reactions . In addition, it plays a role in the generation of α-functionalized amides . This is achieved by rendering the α-position of amides electrophilic, allowing a broad range of nucleophiles to be used .

Result of Action

The result of Pyridine-N-oxide’s action is the efficient conversion of various terminal alkynes into the corresponding α-acetoxy ketones . It also enables the generation of α-functionalized amides from a broad range of nucleophiles . These highly valuable motifs are accessed in good to excellent yields and stereoselectivities with high functional group tolerance .

Safety and Hazards

Direcciones Futuras

Pyridine N-oxides have only recently marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . Their unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes is unveiled . The formation of an EDA complex between a heterocyclic substrate and N-oxide precludes the need for a photocatalyst . The developed method allows for a broad range of radical precursors to be used, namely alkanes, alkenes, amides, and ethers, for efficient alkylation of azines . This could play a fundamental role for future developments of 13N-based PET radiotracers .

Análisis Bioquímico

Biochemical Properties

The biochemical activity of Pyridine-N-oxide is due to its ability to form complexes with metalloporphyrins in living organisms . The properties of the chemically interesting polar N → O bond may vary due to the different substituents in the ring .

Cellular Effects

It is known that the presence of strong electron-withdrawing substituents on the pyridine ring results in an increase in the electron affinity value and, consequently, in the enhancement of the antifungal activity of the compound .

Molecular Mechanism

The molecular mechanism of Pyridine-N-oxide involves complexation with metalloporphyrins in living organisms . The high ability of Pyridine-N-oxides to form complexes is usually considered as the result of donor properties of the N → O group and its spatial accessibility .

Propiedades

IUPAC Name |

1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVXOBCQQYKLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061007 | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Pyridine 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | Pyridine 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-59-7 | |

| Record name | Pyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91F12JJJ4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

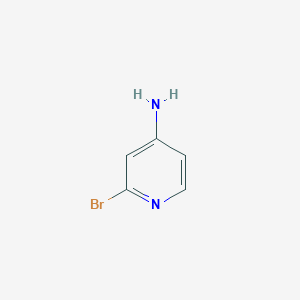

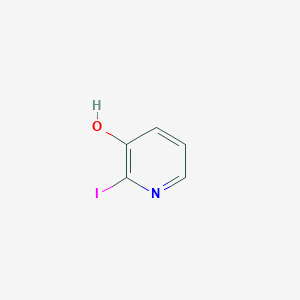

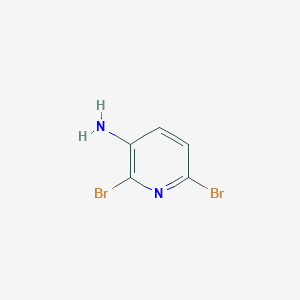

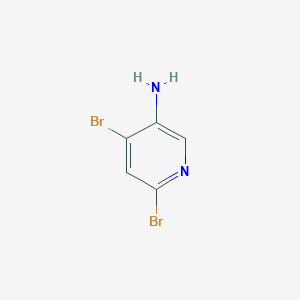

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pyridine-N-oxide?

A1: The molecular formula of pyridine-N-oxide is C5H5NO, and its molecular weight is 95.10 g/mol.

Q2: What spectroscopic techniques are useful for characterizing pyridine-N-oxide and its derivatives?

A2: Various spectroscopic methods are employed to characterize pyridine-N-oxide derivatives. These include:

- UV-Vis Spectroscopy: Useful for studying electronic transitions and analyzing reaction kinetics. [, , , ]

- FTIR Spectroscopy: Provides information about functional groups present in the molecule, including the characteristic N-O stretching frequency, which is often shifted in complexes compared to free pyridine-N-oxide. [, , ]

- NMR Spectroscopy (1H, 13C, and others): Used to determine the structure, conformation, and dynamics of molecules in solution. [, , , , , ]

- EPR Spectroscopy: Employed to study paramagnetic species, such as metal complexes of pyridine-N-oxide. [, , ]

- Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns of the compound and its metabolites. [, ]

Q3: How does the presence of the N-oxide group influence the lipophilicity of pyridine-N-oxide compared to pyridine?

A3: Pyridine-N-oxides exhibit lower lipophilicity than their corresponding pyridines. This is attributed to the stronger hydrogen bond basicity of the N-oxide moiety, making them more soluble in polar solvents like water. []

Q4: How does the reactivity of 4-nitropyridine-N-oxide enable the synthesis of various 4-substituted pyridine derivatives?

A4: The nitro group in 4-nitropyridine-N-oxide can be readily substituted by various nucleophiles. This allows for the preparation of a range of 4-substituted pyridine-N-oxides, which can be further reduced to the corresponding pyridine derivatives. []

Q5: How do pyridine-N-oxides participate in palladium-catalyzed reactions?

A5: Pyridine-N-oxides can act as coupling partners in palladium-catalyzed reactions. For example, they can react with alkynyltriarylborates to form pyridine-N-oxide-borane intramolecular complexes. [] Additionally, they can undergo dehydrogenative cross-coupling with uracils, providing a synthetic route to uracil-substituted pyridine-N-oxide derivatives. []

Q6: What role do pyridine-N-oxides play in organic synthesis as catalysts?

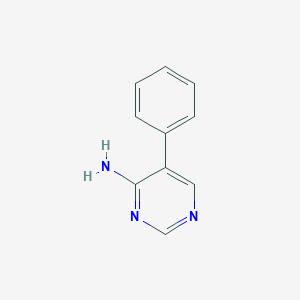

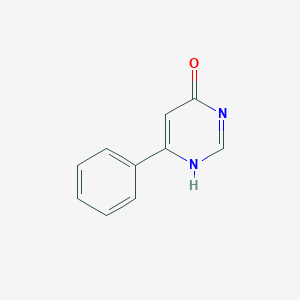

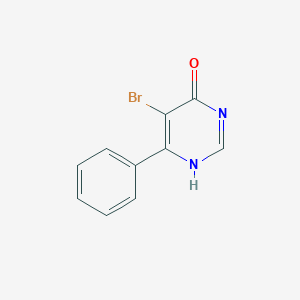

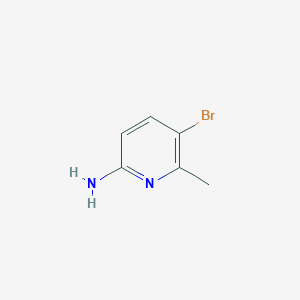

A6: Chiral pyridine-N-oxides, particularly those with aryl substituents at the 3- or 4-positions, can serve as efficient catalysts in asymmetric transformations. For instance, they have been successfully employed in the acylative desymmetrization of meso-1,2-diols and bisphenols, leading to enantioenriched products. [, ]

Q7: How do substituted pendant ligands affect the structure of metal-organic frameworks (MOFs) based on the MIL-53 structure?

A7: Introducing pendant pyridine-N-oxide ligands into the MIL-53 framework, by bridging Co(II) atoms in the structure, can lead to significant distortions of the framework. The degree of distortion depends on the size and nature of the substituents on the pyridine-N-oxide ligand, highlighting the flexibility of the MIL-53 structure. []

Q8: How is computational chemistry employed in the study of pyridine-N-oxide derivatives?

A8: Computational methods like density functional theory (DFT) are used to:

- Predict the relative stability of different tautomers of pyridine-N-oxide derivatives. []

- Analyze the electronic structure and spectroscopic properties of metal complexes containing pyridine-N-oxide ligands. [, ]

- Investigate reaction mechanisms and predict the stereochemical outcome of catalytic reactions involving pyridine-N-oxides. []

Q9: How does the structure of a pyridine-N-oxide derivative influence its activity as a quorum sensing inhibitor?

A9: The position and nature of substituents on the pyridine-N-oxide ring significantly impact the activity of these compounds as quorum sensing inhibitors. For example, introducing a difluoromethyl group at the 2-position can enhance the activity compared to the parent pyridine-N-oxide. []

Q10: How do plant growth regulators derived from pyridine-N-oxide affect Tetrahymena pyriformis W infusoria?

A10: Methyl derivatives of pyridine-N-oxide, particularly their complexes with metal salts, induce significant morphological and functional changes in Tetrahymena pyriformis W. These changes include altered cell shape, increased contractile vacuole size, and decreased motor activity. The extent of these effects is concentration-dependent, with higher concentrations leading to more pronounced toxicity. [, ]

Q11: How do pyridine and pyridine-N-oxide interact with the monooxygenase system in rat liver microsomes?

A11: Both pyridine and pyridine-N-oxide function as inducers of specific cytochrome P450 enzymes in rat liver microsomes. This induction leads to increased metabolism of specific substrates, impacting drug metabolism and detoxification processes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.